(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid
Brand Name: Vulcanchem
CAS No.: 888725-91-5
VCID: VC3277054
InChI: InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1
SMILES: CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H27NO4
Molecular Weight: 381.5 g/mol

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid

CAS No.: 888725-91-5

Cat. No.: VC3277054

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid - 888725-91-5

Specification

CAS No. 888725-91-5
Molecular Formula C23H27NO4
Molecular Weight 381.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid
Standard InChI InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1
Standard InChI Key UUXKLESQZZGPLH-NRFANRHFSA-N
Isomeric SMILES CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structure

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is characterized by a specific set of chemical identifiers that define its structure and properties. It belongs to the family of Fmoc-protected amino acids, which are fundamental components in peptide synthesis protocols.

Basic Chemical Information

The compound is identified by the following parameters:

  • CAS Number: 888725-91-5

  • Molecular Formula: C23H27NO4

  • Molecular Weight: 381.5 g/mol

  • IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid

The molecule consists of three primary structural elements: a 2-aminooctanoic acid core with S-configuration at the alpha carbon, the 9H-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino function, and a free carboxylic acid group. This configuration allows the compound to participate in peptide bond formation while maintaining stereochemical integrity.

Stereochemistry

The stereochemical designation "(2S)" indicates the absolute configuration at the alpha carbon (C2) position. This S-configuration corresponds to the L-form of the amino acid, which aligns with the predominant stereochemistry found in naturally occurring proteins. The maintenance of this stereochemical purity is crucial for the biological activity of resulting peptides, as the three-dimensional structure directly influences molecular recognition and function.

Physicochemical Properties

The physicochemical properties of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid determine its behavior in various chemical environments and its utility in synthetic applications.

Physical State and Appearance

Based on the characteristics of similar Fmoc-protected amino acids, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid typically appears as a white to off-white crystalline solid. The presence of the fluorenyl group contributes to its UV absorbance properties, which is advantageous for monitoring reactions during peptide synthesis.

Solubility

The compound demonstrates solubility in organic solvents commonly employed in peptide synthesis, including:

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • N-methylpyrrolidone (NMP)

This solubility profile facilitates its incorporation into standard solid-phase peptide synthesis protocols, where such solvents are routinely used.

Stability Parameters

The stability of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is influenced by its chemical structure and environmental conditions. The compound should be stored in a cool, dry place to maintain its integrity. It demonstrates sensitivity to moisture and should be handled under anhydrous conditions to prevent degradation. The Fmoc protecting group remains stable under acidic conditions but is susceptible to cleavage in basic environments, which forms the basis for its selective removal during peptide synthesis.

Synthesis Methodologies

Several strategic approaches have been developed for the synthesis of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, each with distinct advantages depending on the specific requirements of the application.

Conventional Solution-Phase Synthesis

The traditional synthesis of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid typically involves the reaction of 2-aminooctanoic acid with Fmoc-protecting reagents such as Fmoc-Cl (fluorenylmethoxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of an appropriate base. This process enables the selective protection of the amino group while maintaining the free carboxylic acid functionality required for subsequent peptide coupling reactions.

Solid-Phase Synthesis Strategy

Recent advances in synthesis techniques have introduced solid-phase approaches using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. This methodology offers several significant advantages:

  • The resin provides a temporary protecting group for the carboxylic acid, enabling efficient protection of the amino group.

  • The approach allows for reusability of the resin across multiple synthesis cycles, enhancing cost-effectiveness.

  • High levels of substitution are achievable with the 2-CTC resin, facilitating scalability.

  • The reaction conditions prevent racemization, maintaining stereochemical integrity .

A typical solid-phase synthesis procedure follows this sequence:

  • Attachment of the amino acid to the 2-CTC resin using anhydrous DCM as solvent and DIEA as base

  • Capping of free amino groups with methanol

  • Protection of the amino group with Fmoc-OSu

  • Cleavage from the resin using mild acidic conditions (typically 1% trifluoroacetic acid)

Copper(II) Complexation Approach

An innovative strategy for selective Fmoc protection involves copper(II) complexation, particularly valuable for molecules with multiple reactive groups. This method utilizes the formation of a dimeric Cu(II) complex containing carboxylic acids and amino groups, which temporarily blocks these functionalities, allowing selective protection of the target nitrogen with Fmoc reagents .

The process typically involves:

  • Formation of a copper complex to block reactive groups

  • Selective protection of the proline nitrogen with Fmoc-Cl or Fmoc-OSu

  • Dissociation of the copper complex using a strong chelating agent

Comparative Analysis of Related Compounds

Understanding the relationship between (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid and structurally similar compounds provides valuable insights into its unique properties and applications.

Comparison with Enantiomeric Counterpart

A direct structural analog of the compound is its R-enantiomer, Fmoc-(2R)-2-amino-octanoic acid (CAS 888725-90-4). This compound shares identical molecular formula and weight but differs in stereochemical configuration at the alpha carbon. The R-enantiomer is valuable in the synthesis of peptides containing D-amino acids, which can exhibit enhanced resistance to proteolytic degradation and altered bioactivity profiles .

Table 1: Comparison of S and R Enantiomers

Property(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acidFmoc-(2R)-2-Amino-octanoic acid
CAS Number888725-91-5888725-90-4
Molecular FormulaC23H27NO4C23H27NO4
Molecular Weight (g/mol)381.5381.46
ConfigurationS (L-form)R (D-form)
Primary ApplicationNatural peptide synthesisD-amino acid peptide synthesis
Commercial AvailabilityLimited vendorsMultiple suppliers with pricing from $184-364/g

Relationship to Unprotected Precursor

The unprotected precursor, 2-aminooctanoic acid, serves as the foundation for synthesizing the Fmoc-protected derivative. This precursor lacks the Fmoc protection, making it unsuitable for controlled peptide synthesis but valuable for certain chemical transformations.

Comparison with Other Fmoc-Protected Non-Standard Amino Acids

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid belongs to a family of Fmoc-protected non-standard amino acids that are increasingly important in peptide science. The distinctive feature of this compound is its eight-carbon aliphatic side chain, which imparts specific hydrophobic properties to peptides incorporating this residue.

Applications in Peptide Chemistry

The primary significance of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid lies in its applications within peptide synthesis and related fields.

Role in Solid-Phase Peptide Synthesis

This compound serves as a key building block in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group can be selectively removed under mild conditions, typically using piperidine treatment. This controlled deprotection enables the sequential addition of amino acids to form defined peptide sequences.

The distinctive octanoic acid side chain contributes specific properties to peptides:

  • Enhanced hydrophobicity, influencing membrane permeability

  • Altered solution behavior and aggregation tendencies

  • Modified binding characteristics to hydrophobic targets

  • Potential impact on secondary structure formation

Fmoc Chemistry Advantages

The Fmoc protection strategy offers several significant advantages in peptide synthesis workflows:

  • Orthogonality with side-chain protecting groups commonly used in peptide synthesis

  • Mild deprotection conditions that preserve sensitive functional groups

  • Formation of the dibenzofulvene byproduct during deprotection, which exhibits strong UV absorbance, enabling straightforward reaction monitoring

  • Compatibility with automated peptide synthesizers and high-throughput methods

Integration into Advanced Peptide Architectures

Beyond conventional peptides, (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid can be incorporated into complex peptide architectures:

  • Cyclic peptides with enhanced stability

  • Peptide macrocycles with specialized binding properties

  • Peptidomimetics with improved pharmacokinetic characteristics

  • Conjugated peptide-based systems for targeted delivery

Synthetic Methods Comparison

Various approaches to synthesizing Fmoc-protected amino acids offer different advantages depending on the specific requirements of the application.

Table 2: Comparison of Synthesis Methods for Fmoc-Protected Amino Acids

MethodKey ReagentsReaction ConditionsAdvantagesLimitationsYield
Direct Fmoc ProtectionFmoc-Cl or Fmoc-OSu, Base (Na2CO3, NaHCO3)pH 8-9, Room temperature, 2-4 hoursSimple protocol, widely established, minimal equipmentPotential for side reactions with multiple functional groups60-85%
Solid-Phase (2-CTC Resin)2-CTC resin, DCM, DIEA, MeOHRoom temperature, 2-3 hours for loading, 30 min for cappingPrevents racemization, reusable resin, high substitution levelsRequires specialized equipment, multiple washing steps70-95%
Cu²⁺ ComplexationCu²⁺ salt, Fmoc-Cl or Fmoc-OSu, Chelating agentVariable temperature, Complex formation and dissociation stepsSelective protection, useful for complex moleculesAdditional steps for complex formation and dissociation65-80%

Research Applications and Future Directions

Current research involving (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid focuses on expanding its utility in peptide science and exploring novel applications.

Current Research Applications

The compound finds application in several cutting-edge research areas:

  • Development of peptide-based therapeutics with enhanced pharmacokinetic properties

  • Creation of antimicrobial peptides with optimized membrane interactions

  • Design of peptide scaffolds for targeted drug delivery

  • Exploration of structurally constrained peptides with defined secondary structures

Future Research Directions

Emerging trends suggest several promising directions for future research:

  • Integration into peptide-based materials science

  • Utilization in bioorthogonal chemistry applications

  • Incorporation into peptide-nucleic acid hybrids

  • Development of environmentally responsive peptide systems

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